3-(4-溴苯基)-2-甲基-1-丙烯

描述

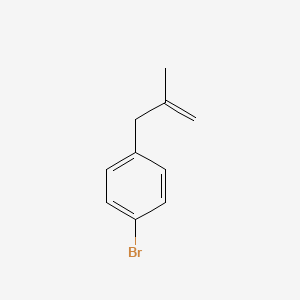

3-(4-Bromophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propene chain with a methyl group

科学研究应用

Chemistry

3-(4-Bromophenyl)-2-methyl-1-propene serves as a valuable intermediate in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : It acts as a building block for creating more complex organic compounds.

- Reaction Mechanisms Studies : The compound is useful in exploring reaction kinetics and mechanisms due to its reactive double bond.

Biology

The biological activity of 3-(4-Bromophenyl)-2-methyl-1-propene has been investigated in several studies:

-

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various pathogens, making it a candidate for developing antimicrobial agents.

Target Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 1-2 µg/mL Escherichia coli 2-8 µg/mL - Anti-inflammatory Effects : In animal models, administration of the compound has shown to reduce inflammation significantly, indicating potential therapeutic applications in treating inflammatory diseases.

Medicine

The compound's potential medicinal applications include:

- Drug Development : As a precursor for novel pharmaceuticals targeting specific diseases, including cancer and inflammatory conditions.

- Mechanism of Action : The compound may interact with specific enzymes and receptors, modulating biological pathways crucial for therapeutic effects.

Case Study 1: Antimicrobial Efficacy

Research demonstrated that 3-(4-Bromophenyl)-2-methyl-1-propene effectively reduces bacterial counts in contaminated food samples at lower concentrations. This finding supports its use in food preservation and safety.

Case Study 2: Anti-inflammatory Model

In a controlled study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant decrease in swelling compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration, highlighting its therapeutic potential.

Industry Applications

3-(4-Bromophenyl)-2-methyl-1-propene is also relevant in industrial applications:

- Production of Specialty Chemicals : It can be utilized in synthesizing specialty chemicals with unique properties for various industrial processes.

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer formulations, enhancing material properties.

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming .

Mode of Action

Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Similar compounds have been involved in the synthesis of pyrazoline derivatives, which have shown diverse biological activities .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The success of similar compounds in suzuki–miyaura cross-coupling reactions has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methyl-1-propene typically involves the bromination of 4-methylstyrene. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

On an industrial scale, the production of 3-(4-Bromophenyl)-2-methyl-1-propene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of 4-bromophenyl ketones or alcohols.

Reduction: Formation of 3-(4-bromophenyl)-2-methylpropane.

相似化合物的比较

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-methyl-1-propene is unique due to its specific structural features, which confer distinct reactivity patterns compared to other brominated phenyl derivatives. Its combination of a bromine atom, a phenyl ring, and a propene chain with a methyl group makes it a versatile intermediate in organic synthesis.

生物活性

- Molecular Formula : C₁₀H₁₁Br

- Molecular Weight : 211.10 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 95 °C

- Flash Point : 7 °C

The compound's structure features a reactive alkene (double bond) and a bromine substituent, which may contribute to its electrophilic nature, potentially allowing it to interact with biological molecules such as enzymes or receptors.

Biological Activity Overview

Currently, there is no comprehensive research specifically detailing the biological activity of 3-(4-Bromophenyl)-2-methyl-1-propene. However, preliminary studies suggest that compounds with similar structures, particularly those containing aryl bromides, may exhibit various biological effects. The presence of halogen substituents in organic compounds has been associated with enhanced antibacterial and antifungal properties in related studies .

Potential Biological Interactions

- Electrophilic Nature : The bromophenyl group may enhance the compound's ability to react with nucleophiles in biological systems.

- Reactivity with Enzymes : Similar compounds have shown interactions with enzymes, potentially leading to inhibitory effects on certain biological pathways.

Case Studies and Related Research

While specific studies on 3-(4-Bromophenyl)-2-methyl-1-propene are scarce, research on structurally similar compounds provides insight into potential biological activities:

- Antibacterial Activity : Compounds featuring bromine or other halogens have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain pyrrolidine derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against these bacteria .

- Antifungal Activity : Similar studies indicate that halogenated compounds can exhibit antifungal properties, which could be relevant for exploring the bioactivity of 3-(4-Bromophenyl)-2-methyl-1-propene .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 3-(4-Bromophenyl)-2-methyl-1-propene, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromobenzaldehyde | C₇H₅BrO | Contains a carbonyl group; used in synthesis | Limited data |

| 3-Bromo-2-methylpropene | C₄H₇Br | Similar alkene structure; simpler brominated alkene | Antibacterial potential observed |

| 4-Bromoaniline | C₆H₆BrN | Contains an amino group; used in dye manufacturing | Antibacterial properties reported |

| 2-Methyl-1-propene | C₄H₈ | A simpler alkene; serves as a precursor | Not extensively studied |

The presence of the bromophenyl group in these compounds enhances their electrophilicity and potential for further functionalization, which may lead to varied biological activities.

属性

IUPAC Name |

1-bromo-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRHBWNMEJRMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611203 | |

| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-89-8 | |

| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。